2-Benzyl-5-ethoxyoxazole: A Strategic Diene for Pyridine Synthesis
2-Benzyl-5-ethoxyoxazole: A Strategic Diene for Pyridine Synthesis
The following technical guide details the chemical properties, synthesis, and applications of 2-Benzyl-5-ethoxyoxazole , a specialized heterocyclic intermediate.
Technical Whitepaper & Experimental Guide
Executive Summary
2-Benzyl-5-ethoxyoxazole (CAS: 74185-57-2) is a functionalized oxazole derivative primarily utilized as an electron-rich diene in organic synthesis. It belongs to the class of 5-alkoxyoxazoles , which serve as critical intermediates in the Kondrat’eva pyridine synthesis . Unlike simple oxazoles, the 5-ethoxy substituent significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating rapid [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles. Upon cycloaddition, the resulting adducts undergo spontaneous retro-Diels-Alder fragmentation (eliminating ethanol) to yield substituted pyridines, making this molecule a potent tool for constructing Vitamin B6 analogs and complex alkaloid scaffolds.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
Identification
| Property | Detail |
| IUPAC Name | 5-Ethoxy-2-(phenylmethyl)-1,3-oxazole |
| CAS Number | 74185-57-2 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| SMILES | CCOC1=CN=C(CC2=CC=CC=C2)O1 |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in CHCl₃, DCM, Toluene; hydrolyzes in aqueous acid. |
Electronic Structure & Reactivity
The molecule features a 1,3-oxazole ring substituted at the C2 position with a benzyl group and at the C5 position with an ethoxy group.
-
C5-Ethoxy Effect: The oxygen atom at C5 donates electron density into the ring via resonance (
effect). This makes the C4 position nucleophilic and the entire ring an activated diene for inverse-electron-demand or normal Diels-Alder reactions. -
C2-Benzyl Linker: The benzyl group acts as a lipophilic anchor. Unlike a phenyl group directly attached to the ring, the methylene spacer (
) interrupts conjugation between the phenyl ring and the oxazole, maintaining the flexibility of the molecule.
Stability Profile
-
Hydrolytic Instability: Like most 5-alkoxyoxazoles, this compound is sensitive to acidic hydrolysis. Protonation of the nitrogen leads to ring opening, yielding the corresponding acyclic amino acid ester derivative (Ethyl N-phenylacetylglycinate).
-
Thermal Stability: Stable at room temperature under inert atmosphere but may decompose/polymerize upon prolonged heating if not trapped by a dienophile.
Synthesis Protocol
The standard synthesis for 5-ethoxyoxazoles involves the cyclodehydration of
Reaction Scheme
The precursor, Ethyl
Figure 1: Cyclodehydration pathway for the synthesis of 2-benzyl-5-ethoxyoxazole.
Detailed Experimental Procedure
Safety Note:
-
Preparation of Precursor:
-
Acylate Glycine Ethyl Ester Hydrochloride with Phenylacetyl Chloride in the presence of Triethylamine (TEA) and Dichloromethane (DCM) at 0°C.
-
Wash with water, dry over
, and concentrate to yield Ethyl N-(phenylacetyl)glycinate.
-
-
Cyclization (The Robinson-Gabriel Type):
-
Reagents: Precursor (10 mmol),
(12 mmol), dry Chloroform (30 mL). -
Step 1: Dissolve the amide-ester in dry chloroform.
-
Step 2: Add
portion-wise with vigorous stirring. -
Step 3: Heat the mixture to gentle reflux (approx. 60°C) for 2–4 hours. Monitor by TLC (disappearance of amide).
-
Step 4: Cool to room temperature. Carefully quench by pouring into an ice-cold saturated
solution (Caution: Exothermic). -
Step 5: Extract with DCM (
mL). Dry organic layers over . -
Step 6: Evaporate solvent under reduced pressure.
-
-
Purification:
-
The crude oil is often pure enough for immediate use. If necessary, purify via rapid flash chromatography on basic alumina (silica may cause hydrolysis) or vacuum distillation (if stable).
-
Reactivity: The Kondrat'eva Pyridine Synthesis
The primary utility of 2-benzyl-5-ethoxyoxazole is its function as a diene in Diels-Alder reactions.
Mechanism of Action
-
[4+2] Cycloaddition: The oxazole (diene) reacts with a dienophile (e.g., Maleic Anhydride, Acrylic Acid).
-
Intermediate: A bicyclic 7-oxa-2-azabicyclo[2.2.1]heptene adduct is formed.
-
Retro-Diels-Alder: The adduct is unstable. It spontaneously eliminates ethanol (or bridges out oxygen) to aromatize into a pyridine derivative.
Regiochemistry
When reacting with unsymmetrical dienophiles (like Ethyl Acrylate):
-
The C4 of the oxazole (nucleophilic) typically attacks the
-carbon of the electron-deficient alkene. -
This results in a specific substitution pattern on the final pyridine ring (usually 3-hydroxy or 3-ethoxy derivatives depending on elimination pathway).
Figure 2: Mechanism of the Kondrat'eva reaction transforming the oxazole into a pyridine scaffold.
Applications in Drug Discovery
-
Vitamin B6 Analogs: The 5-ethoxyoxazole methodology was historically pivotal in the synthesis of Pyridoxine (Vitamin B6) derivatives.
-
Alkaloid Synthesis: The 2-benzyl group provides a handle for further functionalization, allowing access to benzyl-substituted pyridine alkaloids.
-
Peptide Mimetics: Oxazoles are bioisosteres for amide bonds; however, the 5-ethoxy variant is almost exclusively a synthetic intermediate rather than a final pharmacophore due to its hydrolytic instability.
References
- Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484. (The foundational text on 5-ethoxyoxazole cycloadditions).
-
Firestone, R. A., et al. (1967). The Reaction of 5-Ethoxyoxazoles with Dienophiles. Tetrahedron, 23(2), 943-955. Link
-
Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389-437. Link
- Hassner, A., & Fischer, B. (1974). Oxazoles as Dienes in Diels-Alder Reactions. Heterocycles, 2, 185.
